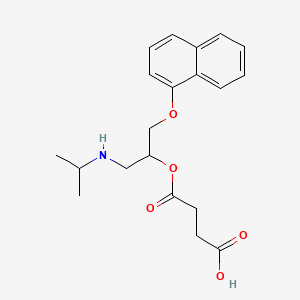
N,4-Dimethyl-N-phenylquinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinolinamine, N,4-dimethyl-N-phenyl- is a chemical compound with the molecular formula C17H16N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 2-Quinolinamine, N,4-dimethyl-N-phenyl- can be achieved through several methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . Another method includes transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are designed to optimize yield and minimize environmental impact.
Chemical Reactions Analysis
2-Quinolinamine, N,4-dimethyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include sodium azide, transition metals, and ionic liquids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Quinolinamine, N,4-dimethyl-N-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Quinolinamine, N,4-dimethyl-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Quinolinamine, N,4-dimethyl-N-phenyl- can be compared with other similar compounds, such as:
4,6-dimethyl-N-phenyl-2-quinolinamine: This compound shares a similar structure but differs in the position of the methyl groups.
2-methylquinoline: Another derivative of quinoline, known for its biological activities.
The uniqueness of 2-Quinolinamine, N,4-dimethyl-N-phenyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
62093-18-9 |
|---|---|
Molecular Formula |
C17H16N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N,4-dimethyl-N-phenylquinolin-2-amine |
InChI |
InChI=1S/C17H16N2/c1-13-12-17(18-16-11-7-6-10-15(13)16)19(2)14-8-4-3-5-9-14/h3-12H,1-2H3 |
InChI Key |
VLRJYAGMXALSRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4'-Isopropyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12109666.png)

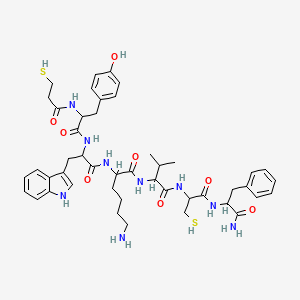
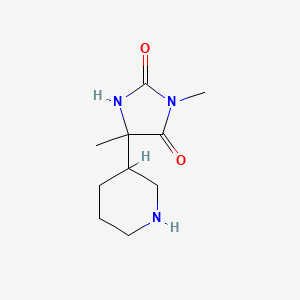
![3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B12109685.png)
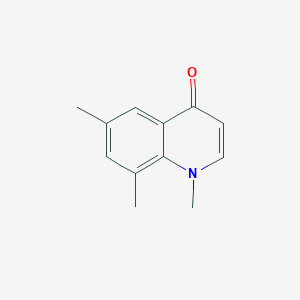
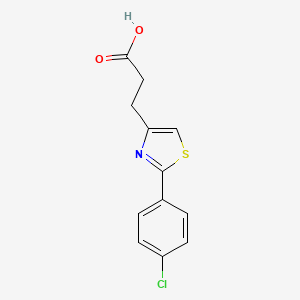

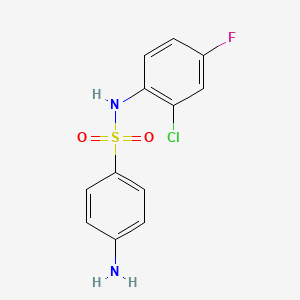
![1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12109722.png)

![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene](/img/structure/B12109724.png)

